Bimosiamose

Übersicht

Beschreibung

Bimosiamose is an inhaled small-molecule pan-selectin antagonist . It has been shown to attenuate late asthmatic reactions following allergen challenge in mild asthmatics . The administration of this compound has been effective in a human allergen challenge model of asthma .

Synthesis Analysis

This compound is a synthetic pan-selectin antagonist . It has been developed for the treatment of acute and chronic inflammatory disorders .

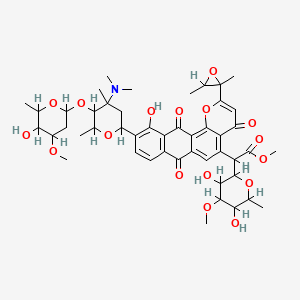

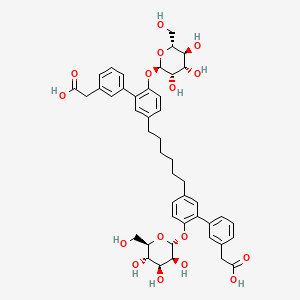

Molecular Structure Analysis

The molecular formula of this compound is C46H54O16 . It has a molecular weight of 862.91136 g/mol . The IUPAC name of this compound is 2-{3-[5-(6-{3-[3-(carboxymethyl)phenyl]-4-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl}hexyl)-2-{[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl]phenyl}acetic acid .

Chemical Reactions Analysis

This compound has been studied for its pharmacokinetics and tolerability, and its pharmacokinetically relevant physicochemical characteristics have been determined .

Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 1051.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 161.1±3.0 kJ/mol and a flash point of 309.7±27.8 °C . Its index of refraction is 1.649, and it has a molar refractivity of 221.6±0.3 cm3 .

Wissenschaftliche Forschungsanwendungen

Chronisch obstruktive Lungenerkrankung (COPD) - Behandlung

Bimosiamose wurde auf seine Sicherheit und Wirksamkeit bei der Behandlung von Patienten mit mittelschwerer bis schwerer COPD untersucht. Es wird über einen Vernebler inhaliert und hat das Potenzial gezeigt, entzündungshemmende Parameter im induzierten Sputum zu reduzieren .

Asthma-Management

Klinische Studien haben den Einsatz von this compound als inhaliertem Pan-Selektin-Antagonisten für das Asthma-Management untersucht. Seine entzündungshemmenden Eigenschaften können zur Kontrolle der Asthmasymptome beitragen .

Atopische Dermatitis

Untersuchungen zur Anwendung von this compound bei atopischer Dermatitis basieren auf seinen entzündungshemmenden Wirkungen, die möglicherweise Symptome der Hauterkrankung lindern könnten .

Entzündliche Erkrankungen (unspezifiziert)

This compound wird wegen seiner breiteren entzündungshemmenden Wirkungen untersucht, die bei der Behandlung verschiedener unspezifischer entzündlicher Erkrankungen von Vorteil sein könnten .

Entzündung der Atemwege

Das Medikament wurde auf seine Wirksamkeit gegen Ozon-induzierte Entzündung der Atemwege bei gesunden Probanden untersucht, was auf potenzielle präventive Anwendungen bei Herausforderungen der Umweltgesundheit hindeutet .

Wirkmechanismus

Target of Action

Bimosiamose is a synthetic pan-selectin antagonist that primarily targets E-, P-, and L-selectin . These selectins play a crucial role in the adhesion of neutrophils, eosinophils, and lymphocytes under static and dynamic flow conditions .

Mode of Action

This compound operates by inhibiting the initial rolling phase of immune cell recruitment, which is mediated by its targets, the E-, P-, and L-selectins . This inhibition blocks the adhesion of neutrophils, eosinophils, and lymphocytes, thereby reducing inflammation .

Biochemical Pathways

It is known that the drug’s action on selectins disrupts the recruitment and activation of inflammatory cells . This disruption can lead to downstream effects such as reduced inflammation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy males. After intravenous administration, the maximum plasma concentration was achieved within 0.36 hours, and the elimination half-life was approximately 4.1 hours . The systemic bioavailability of this compound after inhalation is low .

Result of Action

This compound has shown anti-inflammatory efficacy in various animal models, including models of lung inflammation . In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), treatment with this compound led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages, as well as a decrease in the levels of interleukin-8, matrix-metalloproteinase-9, and myeloperoxidase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of administration can affect the drug’s efficacy. In a clinical trial, this compound was inhaled by patients using a breath-actuated nebulizer for 28 days, which led to an attenuation of airway inflammation . .

Zukünftige Richtungen

Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like this compound will transform the way in which many human inflammatory diseases and cancers are treated .

Eigenschaften

IUPAC Name |

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWCQJDEHXJHRI-XJMXIVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048783 | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187269-40-5 | |

| Record name | Bimosiamose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimosiamose [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimosiamose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOSIAMOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.